molecular formula C19H22FN3O2 B2433906 Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-61-5

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2433906
CAS No.: 400086-61-5
M. Wt: 343.402
InChI Key: HDBULXQOJUCQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further substituted with a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-7-8-18(21-13-15)23-11-9-22(10-12-23)17-6-4-3-5-16(17)20/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBULXQOJUCQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine through the reaction of 2-fluoroaniline with piperazine under controlled conditions.

    Coupling with Pyridine Derivative: The next step involves coupling the 4-(2-fluorophenyl)piperazine with a pyridine-3-carboxylate derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylate group with isopropanol (propan-2-ol) to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound undergoes several key chemical reactions influenced by its structural features:

Reaction Type Conditions Product
Hydrolysis Acidic/basic aqueous conditionsConverts ester group to carboxylic acid derivative
Amide Bond Formation Reaction with amines (e.g., NH₃)Forms amide derivatives via ester-to-amide conversion
Nucleophilic Substitution Alkylation agents (e.g., alkyl halides)Substitution on piperazine nitrogen or pyridine ring
Halogen Substitution Harsh conditions (high temperature/pressure)Potential displacement of fluorine on phenyl ring (unlikely under mild conditions)

The fluorophenyl group’s electron-withdrawing effect stabilizes adjacent reactive sites, influencing regioselectivity in substitution reactions .

Structural Influences on Reactivity

The compound’s spatial arrangement significantly affects its chemical behavior:

  • Piperazine Ring : Acts as a nucleophile in reactions like alkylation or acylation. The ring’s flexibility enables diverse interactions with substrates .

  • Fluorophenyl Moiety : The fluorine atom’s electronegativity reduces reactivity at the ortho position, favoring substitution at para positions under specific conditions .

  • Torsion Angles : The −70° torsion angle between the piperazine and fluorophenyl groups (observed in analogues) may limit steric hindrance, facilitating reactions at adjacent sites .

Biological Activity and Mechanism

The compound’s fluorophenyl-piperazine core is critical for its biological effects:

Structural Feature Biological Impact Supporting Evidence
Fluorophenyl Substituent Enhances affinity for ENT transporters (e.g., ENT1, ENT2) via electrostatic interactionsRemoval or substitution of fluorine reduces inhibitory potency
Piperazine Ring Mediates interactions with CNS receptors (e.g., serotonin/dopamine pathways)Analogues with similar structures show antidepressant activity
Ester Group Modulates solubility and pharmacokineticsPropan-2-yl ester improves bioavailability

Molecular docking studies suggest interactions with conserved residues (e.g., Gly198, Ser199 in ENT1), though exact binding sites require further validation .

Scientific Research Applications

Pharmacological Applications

  • Enzyme Inhibition
    • Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate has shown potential as an inhibitor of equilibrative nucleoside transporters (ENTs). This inhibition is critical for regulating nucleoside levels in cells, which can affect various physiological processes.
    • Case Study : A study demonstrated that compounds with similar structures exhibited selective inhibition of ENT1 and ENT2, suggesting that this compound may have therapeutic applications in conditions where nucleoside transport modulation is beneficial.
  • Antimicrobial Activity
    • The compound's structure allows it to interact with microbial targets, potentially leading to antimicrobial effects. Research indicates that derivatives of pyridine and piperazine exhibit varying degrees of antibacterial and antifungal activities.
    • Findings : In vitro studies have shown that related compounds possess significant activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could be further explored for its antimicrobial properties .
  • Neuropharmacological Potential
    • The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its ability to inhibit monoamine oxidase (MAO) has been highlighted in studies focusing on neurodegenerative diseases.
    • Evidence : Similar compounds have demonstrated potent inhibition of MAO-B with low IC50 values, suggesting potential applications in treating conditions like Parkinson's disease .

The biological activities of this compound can be summarized as follows:

Activity TypeMechanism/TargetReference Study
ENTs InhibitionSelective inhibition
AntimicrobialInteraction with microbial targets
NeuropharmacologicalMAO inhibition

Mechanism of Action

The mechanism of action of Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Propan-2-yl 6-[4-(2-bromophenyl)piperazin-1-yl]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest in drug development.

Biological Activity

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, synthesizing data from various studies, including its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20FN3O2\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{O}_2

This compound features a pyridine ring substituted with a piperazine moiety and a fluorophenyl group, contributing to its unique pharmacological properties.

Research indicates that compounds containing the piperazine moiety exhibit significant interactions with neurotransmitter systems. Specifically, derivatives of piperazine have been shown to modulate serotonin and dopamine receptors, which are crucial in treating various psychiatric disorders and neurodegenerative diseases .

Inhibitory Activity

A study evaluating similar compounds found that derivatives with the 2-fluorophenyl substitution exhibited potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. The most potent inhibitor in the study had an IC50 value of 0.013 µM, showcasing the potential for these compounds in managing conditions like depression and Parkinson's disease .

Cytotoxic Effects

The cytotoxicity of related compounds was assessed using L929 fibroblast cell lines. One derivative caused complete cell death at higher concentrations (50 µM and above), while another showed no significant cytotoxicity at any tested dose. This suggests that structural modifications can significantly influence the therapeutic window of these compounds .

Neuropharmacological Applications

In a study focused on the neuropharmacological effects of piperazine derivatives, it was found that certain modifications enhanced binding affinity to serotonin receptors. This could lead to improved treatments for anxiety and mood disorders. The specific activity of this compound remains to be fully elucidated but suggests promising avenues for further research .

Cancer Therapy

Recent investigations into piperazine derivatives have highlighted their potential in cancer therapy. One study demonstrated that a structurally similar compound induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. The mechanism involved enhanced interaction with cellular targets due to structural complexity, indicating that this compound may also exhibit similar anticancer properties .

Data Summary

Study Activity IC50/EC50 Values Remarks
Study on MAO InhibitionMAO-B Inhibitor0.013 µM (most potent)Significant therapeutic potential for mood disorders
Cytotoxicity AssessmentL929 Cell LineIC50 = 120.6 µM (non-cytotoxic)Indicates safety profile at low concentrations
Cancer Cell StudyApoptosis InductionNot specifiedShows promise for cancer treatment

Q & A

Basic Questions

Q. What are the critical steps for synthesizing Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate with high yield and purity?

  • Methodological Answer: Synthesis typically involves a multi-step process: (1) Coupling the pyridine-3-carboxylate core with a 2-fluorophenylpiperazine moiety via nucleophilic aromatic substitution under reflux conditions (e.g., DMF, 100–120°C). (2) Esterification using isopropyl alcohol and a catalyst like H₂SO₄. Key considerations include optimizing reaction time (24–48 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer: A combination of techniques is essential:

  • ¹H/¹³C NMR: Confirm substituent positions and piperazine ring integration (e.g., δ 2.8–3.5 ppm for piperazine protons).
  • FT-IR: Identify ester carbonyl stretches (~1730 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).
  • HRMS (High-Resolution Mass Spectrometry): Validate molecular mass (e.g., [M+H]⁺ calculated for C₂₀H₂₂FN₃O₂).
    Cross-referencing with HPLC (C18 column, acetonitrile/water) ensures purity >98% .

Q. How can researchers assess the compound’s solubility and stability in biological assay buffers?

  • Methodological Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis spectroscopy (λmax ~260 nm).
  • Stability: Incubate the compound in assay buffers (37°C, 24 hours) and analyze degradation products using LC-MS. Stability is pH-dependent; acidic conditions may hydrolyze the ester group .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data between this compound and analogs be resolved?

  • Methodological Answer: Single-crystal X-ray diffraction is the gold standard. If crystals are challenging to obtain, employ computational modeling (DFT or molecular docking) to predict bond angles and torsional strain. Compare with analogs like 3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine () to identify conformational differences. Validate with powder XRD and DSC for polymorph analysis .

Q. What strategies address contradictions in reported biological activity across studies (e.g., receptor affinity vs. functional assays)?

  • Methodological Answer:

  • Dose-Response Curves: Test multiple concentrations (nM–µM range) to confirm EC₅₀/IC₅₀ values.
  • Assay Validation: Use positive controls (e.g., known serotonin/dopamine receptor ligands) to calibrate functional assays (cAMP or calcium flux).
  • Off-Target Screening: Employ panels like Eurofins’ CEREP to rule out nonspecific binding. Contradictions may arise from differences in cell lines (HEK293 vs. CHO) or assay conditions .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and metabolic pathways?

  • Methodological Answer:

  • Rodent Models: Administer intravenously/orally (1–10 mg/kg) to measure bioavailability (AUC₀–24h) and plasma half-life.
  • Metabolite Identification: Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes.
  • Tissue Distribution: Radiolabel the compound (³H/¹⁴C) and quantify accumulation in brain/liver via scintillation counting .

Future Directions

  • SAR Studies: Modify the 2-fluorophenyl group to trifluoromethyl or chloro derivatives to enhance receptor selectivity .
  • Prodrug Development: Replace the isopropyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.